molecular formula C22H15Cl2NO3 B11334911 N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11334911
M. Wt: 412.3 g/mol
InChI Key: GORTXXGCRNJISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and an isochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and amide formation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
  • N-(3-chlorophenyl)-3-(3-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Uniqueness

N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to its specific arrangement of chlorophenyl groups and the isochromene core

Properties

Molecular Formula

C22H15Cl2NO3

Molecular Weight

412.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H15Cl2NO3/c23-16-7-4-13(5-8-16)20-11-15-10-14(6-9-19(15)22(27)28-20)21(26)25-18-3-1-2-17(24)12-18/h1-10,12,20H,11H2,(H,25,26)

InChI Key

GORTXXGCRNJISE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.